molecular formula C15H15ClN2O3S B7681760 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide

3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide

Cat. No. B7681760
M. Wt: 338.8 g/mol
InChI Key: UFCWIAXCQQFUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

CMMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of CMMP is in the field of cancer research. Studies have shown that CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of CMMP is not fully understood. However, studies have shown that CMMP targets the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival. CMMP has been found to inhibit the activity of MAPK, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CMMP has a wide range of biochemical and physiological effects. Studies have shown that CMMP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. CMMP has also been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMMP in lab experiments is its potent anti-cancer properties. CMMP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the main limitations of using CMMP in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of CMMP. One of the most promising directions is the development of CMMP-based therapies for the treatment of cancer and other diseases. Other future directions include the study of the mechanism of action of CMMP, the development of more efficient synthesis methods, and the identification of new applications for CMMP in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders. While the synthesis of CMMP is complex, it remains a promising candidate for future scientific research.

Synthesis Methods

The synthesis of CMMP is a complex process that involves several steps. One of the most common methods for synthesizing CMMP is through the reaction of 3-chloro-4-pyridinecarboxylic acid with 3-methyl-4-methylsulfonylbenzylamine in the presence of a coupling reagent. This process results in the formation of CMMP as a white solid. Other methods for synthesizing CMMP include the use of palladium-catalyzed cross-coupling reactions and the use of metal-catalyzed C-H activation.

properties

IUPAC Name

3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-7-11(3-4-14(10)22(2,20)21)8-18-15(19)12-5-6-17-9-13(12)16/h3-7,9H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCWIAXCQQFUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=C(C=NC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide

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